

In-Depth Technical Guide: Synthesis and Characterization of Avobenzone-13C-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Avobenzone-13C-d3**, an isotopically labeled internal standard crucial for the accurate quantification of avobenzone in various analytical applications, particularly in pharmaceutical and cosmetic research.

Introduction

Avobenzone-13C-d3 is a stable isotope-labeled version of avobenzone, a widely used broad-spectrum UVA filter in sunscreens and other personal care products. The incorporation of one carbon-13 atom and three deuterium atoms results in a molecule with a higher molecular weight than its unlabeled counterpart, making it an ideal internal standard for mass spectrometry-based analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of such an internal standard is critical for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantitative analyses.

Physicochemical Properties

A summary of the key physicochemical properties of **Avobenzone-13C-d3** is presented in the table below.



Property	Value	Reference
Chemical Name	1-[4-(1,1-dimethylethyl)phenyl]-3-[4-(methoxy-13C-d3)phenyl]-1,3-propanedione	[1]
Synonyms	BMDBM-13C-d3, Butyl Methoxydibenzoylmethane- 13C-d3	[1]
CAS Number	2933758-47-3	[1]
Molecular Formula	C19[¹³ C]H19D3O3	[1]
Molecular Weight	314.4 g/mol	[1]
Appearance	Solid	
Purity	≥98%	_
Deuterium Incorporation	≥99% deuterated forms (d ₁ -d ₃)	_
Solubility	Soluble in Acetonitrile, DMSO, and Dimethylformamide	

Synthesis of Avobenzone-13C-d3

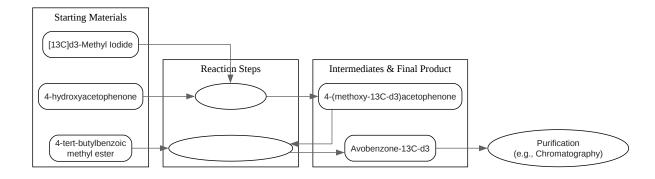
While a specific, detailed experimental protocol for the synthesis of **Avobenzone-13C-d3** is not publicly available and is likely proprietary to the manufacturers, a plausible synthetic route can be inferred based on the well-established synthesis of unlabeled avobenzone and common isotopic labeling techniques. The standard synthesis of avobenzone involves a Claisen condensation reaction.

The isotopic labels in **Avobenzone-13C-d3** are located on the methoxy group. This suggests that the synthesis would utilize a labeled precursor, specifically 4-methoxy-13C-d3-acetophenone or a subsequent methylation step would be performed using a labeled methylating agent.

Postulated Synthesis Workflow



The following diagram illustrates a likely synthetic workflow for **Avobenzone-13C-d3**.



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Caption: Postulated synthesis workflow for Avobenzone-13C-d3.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical, detailed experimental protocols based on the general synthesis of avobenzone.

Step 1: Synthesis of 4-(methoxy-13C-d3)acetophenone

- Materials: 4-hydroxyacetophenone, [¹³C]d₃-Methyl iodide, Potassium carbonate (K₂CO₃),
 Acetone.
- Procedure:
 - To a solution of 4-hydroxyacetophenone in acetone, add anhydrous potassium carbonate.
 - Stir the mixture at room temperature for 30 minutes.
 - Slowly add [¹³C]d₃-Methyl iodide to the reaction mixture.



- Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, filter the reaction mixture to remove potassium carbonate.
- Evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure 4-(methoxy-13C-d3)acetophenone.

Step 2: Synthesis of **Avobenzone-13C-d3** (Claisen Condensation)

- Materials: 4-tert-butylbenzoic methyl ester, 4-(methoxy-13C-d3)acetophenone, Sodium amide (NaNH₂), Toluene.
- Procedure:
 - In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-tert-butylbenzoic methyl ester and 4-(methoxy-13C-d3)acetophenone in anhydrous toluene.
 - Slowly add sodium amide to the stirred solution at room temperature.
 - Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring for completion by TLC.
 - Cool the reaction mixture to room temperature and quench by the slow addition of a dilute acid (e.g., 10% HCl) until the pH is acidic.
 - Separate the organic layer, and extract the aqueous layer with toluene.
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure to yield crude **Avobenzone-13C-d3**.

Step 3: Purification

Procedure:



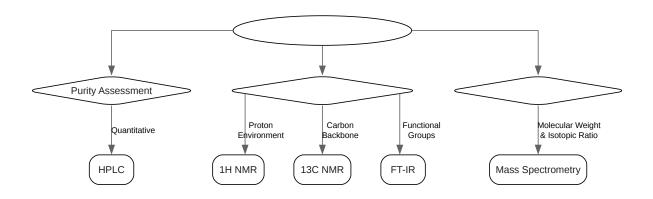
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or methanol).
- Alternatively, for higher purity, column chromatography on silica gel can be employed using an appropriate eluent (e.g., a gradient of hexane and ethyl acetate).
- The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC).

Characterization of Avobenzone-13C-d3

A comprehensive characterization of **Avobenzone-13C-d3** is essential to confirm its identity, purity, and isotopic enrichment. While specific spectral data for **Avobenzone-13C-d3** is not publicly available, this section outlines the expected analytical techniques and provides reference data for unlabeled avobenzone.

Analytical Characterization Workflow

The following diagram illustrates a typical workflow for the analytical characterization of **Avobenzone-13C-d3**.



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Caption: Analytical workflow for the characterization of **Avobenzone-13C-d3**.



Expected Analytical Data

The following tables summarize the expected and reference analytical data for the characterization of **Avobenzone-13C-d3**.

Table 1: ¹H NMR Data (Reference: Unlabeled Avobenzone in CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
17.05	S	1H	Enol -OH
7.97	d	2H	Aromatic CH
7.91	d	2H	Aromatic CH
7.49	d	2H	Aromatic CH
6.97	d	2H	Aromatic CH
6.78	S	1H	Enol CH
3.87	S	3H	-OCH₃
1.35	S	9Н	-C(CH3)3

Note: In the ¹H NMR spectrum of **Avobenzone-13C-d3**, the singlet at approximately 3.87 ppm corresponding to the methoxy protons would be absent due to deuteration.

Table 2: ¹³C NMR Data (Reference: Unlabeled Avobenzone in CDCl₃)



Chemical Shift (δ) ppm	Assignment
186.1	C=O
182.6	C=O
163.5	Aromatic C-O
157.0	Aromatic C-C(CH ₃) ₃
133.0	Aromatic C
131.0	Aromatic CH
128.5	Aromatic CH
126.0	Aromatic CH
114.0	Aromatic CH
92.0	Enol CH
55.5	-OCH₃
35.0	-C(CH ₃)3
31.0	-C(CH ₃)3

Note: In the ¹³C NMR spectrum of **Avobenzone-13C-d3**, the signal for the methoxy carbon at approximately 55.5 ppm would show coupling to deuterium and would be influenced by the ¹³C label, potentially appearing as a multiplet with a different chemical shift.

Table 3: Mass Spectrometry Data

Parameter	Expected Value for Avobenzone-13C-d3	Reference Value for Avobenzone
Molecular Ion [M]+	m/z 314.4	m/z 310.4
[M+H]+	m/z 315.4	m/z 311.4
[M+Na]+	m/z 337.4	m/z 333.4



Note: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and the presence of the isotopic labels.

Applications

Avobenzone-13C-d3 is primarily used as an internal standard in analytical methods for the quantification of avobenzone. Its application is crucial in:

- Pharmacokinetic studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of avobenzone in biological matrices such as plasma, urine, and tissue samples.
- Cosmetic and pharmaceutical formulation analysis: To ensure the correct dosage and stability of avobenzone in sunscreen and other dermatological products.
- Environmental monitoring: To quantify the presence of avobenzone in environmental samples, such as water and soil, to assess its environmental fate and potential impact.

Conclusion

Avobenzone-13C-d3 is an indispensable tool for researchers and scientists in the fields of drug development, cosmetics, and environmental science. Its synthesis, although not publicly detailed, can be reasonably inferred from established chemical principles. The rigorous characterization of this isotopically labeled compound ensures its suitability as an internal standard, enabling reliable and accurate quantification of avobenzone in a variety of complex matrices. This technical guide provides a foundational understanding for the synthesis and characterization of **Avobenzone-13C-d3**, empowering professionals in their research and development endeavors.

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References



- 1. caymanchem.com [caymanchem.com]
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